[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dithiol
Overview
Description
[1,2,4]Triazolo[4,3-a]quinoxaline-1,4-dithiol is a heterocyclic compound that has garnered significant interest due to its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline-1,4-dithiol typically involves the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature and pressure, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to streamline production.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-a]quinoxaline-1,4-dithiol undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiol moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, such as amines and thiols
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Thiol derivatives
Substitution: Substituted triazoloquinoxaline derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[4,3-a]quinoxaline-1,4-dithiol involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting cell proliferation . This intercalation is facilitated by the planar structure of the triazoloquinoxaline ring system, which allows it to insert between DNA base pairs . Additionally, the compound can modulate the activity of various enzymes and proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline-1-thiol: Similar in structure but lacks the dithiol moiety.
[1,2,4]Triazolo[4,3-a]quinoxaline-1,3-dithiol: Contains an additional thiol group compared to [1,2,4]triazolo[4,3-a]quinoxaline-1,4-dithiol.
[1,2,4]Triazolo[4,3-a]quinoxaline-1,4-dione: Contains carbonyl groups instead of thiol groups.
Uniqueness
The presence of two thiol groups in this compound imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science .
Properties
IUPAC Name |
2,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dithione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4S2/c14-8-7-11-12-9(15)13(7)6-4-2-1-3-5(6)10-8/h1-4H,(H,10,14)(H,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTBEPMFYXFJKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)C3=NNC(=S)N23 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901213021 | |
Record name | [1,2,4]Triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dithione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901213021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49679605 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
889947-85-7 | |
Record name | [1,2,4]Triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dithione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=889947-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,2,4]Triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dithione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901213021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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